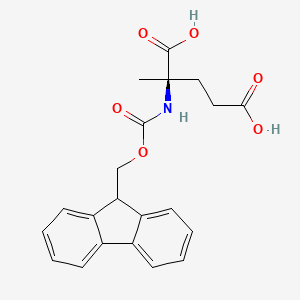
Fmoc-alpha-methyl-D-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-methyl-D-Glu, also known as 9-fluorenylmethoxycarbonyl-alpha-methyl-D-glutamic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out in large reactors with controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-alpha-methyl-D-Glu undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences, which are used in various research and industrial applications .
Aplicaciones Científicas De Investigación
Fmoc-alpha-methyl-D-Glu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound are used in the development of novel therapeutic agents.
Biomaterials: It is used in the fabrication of functional materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of Fmoc-alpha-methyl-D-Glu involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group, allowing for selective reactions at other functional groups. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions . This process ensures the stepwise assembly of peptides with high precision and efficiency.
Comparación Con Compuestos Similares
Fmoc-alpha-methyl-D-Glu is compared with other Fmoc-protected amino acids such as:
Fmoc-L-glutamic acid: Similar in structure but differs in the stereochemistry and presence of the alpha-methyl group.
Fmoc-alpha-methyl-L-glutamic acid: Similar in structure but differs in the stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the alpha-methyl group, which can influence the properties and reactivity of the resulting peptides .
Propiedades
Fórmula molecular |
C21H21NO6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |
InChI |
InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m1/s1 |
Clave InChI |
YORGKHGDLMQZGF-OAQYLSRUSA-N |
SMILES isomérico |
C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















